molecular formula C18H18ClN3S B2681585 1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine CAS No. 731815-64-8

1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine

Cat. No. B2681585
CAS RN: 731815-64-8
M. Wt: 343.87
InChI Key: WTFPNFUUVJRTPF-UHFFFAOYSA-N
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Description

“1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine” is a chemical compound with the CAS Number: 731815-64-8. It has a molecular weight of 343.88 . The IUPAC name for this compound is 4-chloro-5-phenyl-2-(1-piperidinylmethyl)thieno[2,3-d]pyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H18ClN3S/c19-17-16-14(13-7-3-1-4-8-13)12-23-18(16)21-15(20-17)11-22-9-5-2-6-10-22/h1,3-4,7-8,12H,2,5-6,9-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Structural and Electronic Properties

Research on anticonvulsant compounds, including those structurally related to "1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine," demonstrates the significance of the structural orientation and electronic properties of these molecules. Crystal structures and molecular-orbital calculations reveal insights into the limited inclination of the phenyl ring and the critical orientation of the piperidine-like group due to electron delocalization (Georges et al., 1989).

Anticancer Activities

Novel piperidine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown significant anti-angiogenic and DNA cleavage activities, suggesting their utility in cancer therapy. The efficacy of these compounds indicates the critical role of substituent groups on the phenyl ring in determining their potency as anticancer agents (Kambappa et al., 2017).

Antiparkinsonian and Analgesic Activities

The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from specific starting materials has been explored for their analgesic and antiparkinsonian activities. These studies highlight the potential therapeutic applications of these compounds in treating conditions such as Parkinson's disease and pain management (Amr et al., 2008).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have provided insights into their adsorption and corrosion inhibition properties on iron surfaces. These studies offer valuable information for the development of more effective corrosion inhibitors based on piperidine derivatives (Kaya et al., 2016).

Sigma-1 Receptor Antagonists for Neuropathic Pain

Research into sigma-1 receptor antagonists based on the pyrimidine scaffold has identified potent compounds with significant binding affinity to σ1R receptors, offering a novel approach to the treatment of neuropathic pain. These compounds have shown promising results in in vitro and in vivo tests, highlighting their potential as new therapeutic agents (Lan et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the interest in pyrimidine derivatives in the field of medicinal chemistry, future research could focus on further elucidating the biological activity of this compound and its potential therapeutic applications. Additionally, more detailed studies on its synthesis and chemical properties could also be beneficial .

properties

IUPAC Name

4-chloro-5-phenyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S/c19-17-16-14(13-7-3-1-4-8-13)12-23-18(16)21-15(20-17)11-22-9-5-2-6-10-22/h1,3-4,7-8,12H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFPNFUUVJRTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine

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